molecular formula C7H4ClF3S B8067310 3-Chloro-4-(trifluoromethyl)benzenethiol

3-Chloro-4-(trifluoromethyl)benzenethiol

Cat. No.: B8067310
M. Wt: 212.62 g/mol
InChI Key: HAWHARXIKMVJGR-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)benzenethiol is an organic compound with the molecular formula C7H4ClF3S. It is a derivative of benzenethiol, where the benzene ring is substituted with a chlorine atom at the third position and a trifluoromethyl group at the fourth position. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-chloro-4-(trifluoromethyl)benzene with thiourea, followed by hydrolysis to yield the desired thiol compound . The reaction conditions often include the use of solvents like diethyl ether and purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts such as palladium or copper complexes facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-(trifluoromethyl)benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)benzenethiol: Similar structure but different substitution pattern.

    3-Bromo-4-(trifluoromethyl)benzenethiol: Bromine instead of chlorine.

    3-Chloro-4-(difluoromethyl)benzenethiol: Difluoromethyl group instead of trifluoromethyl.

Uniqueness

3-Chloro-4-(trifluoromethyl)benzenethiol is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications where these properties are desired .

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3S/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWHARXIKMVJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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